molecular formula C12H14N2O2 B061645 tert-Butyl (2-cyanophenyl)carbamate CAS No. 163229-43-4

tert-Butyl (2-cyanophenyl)carbamate

Cat. No. B061645
M. Wt: 218.25 g/mol
InChI Key: CEYTZDSWLJPPRT-UHFFFAOYSA-N
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Description

Tert-Butyl (2-cyanophenyl)carbamate (TBC) is a chemical compound that has a wide range of applications in the scientific research field, including in the areas of biochemical and physiological research. It is a carbamate derivative of 2-cyanophenyl, which is a common compound found in many pharmaceuticals and other compounds. TBC is used in an array of laboratory experiments, particularly those involving biochemical and physiological research.

Scientific Research Applications

Application in Pharmaceutical Synthesis

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“tert-Butyl (2-cyanophenyl)carbamate” is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .

Methods of Application or Experimental Procedures

The compound is synthesized through a process involving Ketoreductases. These enzymes are capable of performing chiral selective reduction in “tert-butyl [5- (4-cyanobenzoyl)-2-fluorophenyl]carbamate” to “tert-butyl {5- [(4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate”. The optimum parameters for this process were found to be 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading .

Results or Outcomes

The process resulted in a product with 99.4% conversion, 4.9 g/50 mL product formation, with an actual product recovery of 4.2 g corresponding to a product yield 85% with respect to the product formed after reaction.

Application in Mass Spectrometric Analysis

Specific Scientific Field

Analytical Chemistry

Summary of the Application

“tert-Butyl N-(2,3-dihydroxypropyl)carbamate”, a related compound, may be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use case are not detailed in the source .

Results or Outcomes

The specific results or outcomes for this use case are not detailed in the source .

Application in Palladium-Catalyzed Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Results or Outcomes

Application in Carbamate Synthesis

Summary of the Application

Carbamate synthesis by amination (carboxylation) or rearrangement is a common process in organic chemistry . “tert-Butyl (2-cyanophenyl)carbamate” can be involved in these processes.

Methods of Application or Experimental Procedures

The synthesis of carbamates involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .

Results or Outcomes

The process results in the efficient synthesis of carbamates . However, the specific results or outcomes for this use case are not detailed in the source .

Application in the Preparation of Isobaric Mix Solution

Summary of the Application

“tert-Butyl N-[2-(2-cyanophenyl)ethyl]carbamate” may be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .

properties

IUPAC Name

tert-butyl N-(2-cyanophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYTZDSWLJPPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473791
Record name tert-Butyl (2-cyanophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-cyanophenyl)carbamate

CAS RN

163229-43-4
Record name tert-Butyl (2-cyanophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 163229-43-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Li, N Ma, Z Wang, Q Dai, C Hu - The Journal of Organic …, 2018 - ACS Publications
A general and effective method for the synthesis of alkylamine via intramolecular decarboxylation of alkanoyloxycarbamates is described. The alkanoyloxycarbamates are readily …
Number of citations: 15 pubs.acs.org
L Fan, M He, X Liu, F He, L Wu, G Yang… - Organic & …, 2023 - pubs.rsc.org
A novel CN coupling of various arylamines with dialkyl azodicarboxylates under metal-free conditions for the rapid assembly of carbamates has been achieved. This established …
Number of citations: 3 pubs.rsc.org

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